

Quantifying Fatty Acid Oxidation with Palmitic acid-1-13C: Application Notes and Protocols

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Compound of Interest

Compound Name: *Palmitic acid-1-13C*

Cat. No.: *B1588483*

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Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from the breakdown of fatty acids. Dysregulation of FAO is implicated in a variety of diseases, including metabolic syndrome, cardiovascular disease, and cancer. The use of stable isotope-labeled compounds, such as **Palmitic acid-1-13C**, offers a powerful and safe method to quantify FAO rates in vitro and in vivo. This document provides detailed application notes and protocols for utilizing **Palmitic acid-1-13C** to measure FAO, along with relevant signaling pathways and quantitative data to support experimental design and data interpretation.

Principle of the Assay

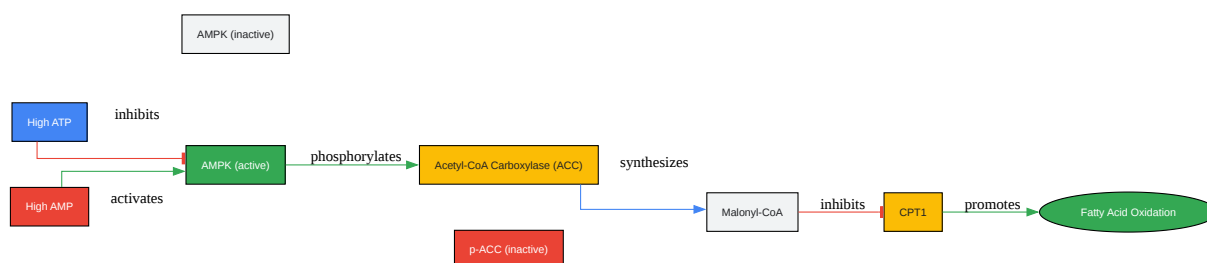
The fundamental principle behind using **Palmitic acid-1-13C** to quantify FAO is the tracing of the stable isotope label as it is metabolized. When cells or organisms are supplied with **Palmitic acid-1-13C**, the fatty acid is taken up and transported into the mitochondria for β -oxidation. Each round of β -oxidation cleaves a two-carbon acetyl-CoA unit from the fatty acyl chain. When the labeled carbon at the C1 position is cleaved, it results in the formation of [1-13C]acetyl-CoA. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, where the 13C label is released as 13CO₂. The rate of 13CO₂ production is directly proportional to the rate of palmitate oxidation. The enrichment of 13C in expired air (in vivo) or in the headspace of cultured cells (in vitro) can be measured by mass spectrometry to determine the rate of FAO.

Key Signaling Pathways in Fatty Acid Oxidation

The regulation of fatty acid oxidation is a complex process governed by intricate signaling networks that respond to the energy status of the cell. Two of the most critical pathways are the AMP-activated protein kinase (AMPK) and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.

AMPK Signaling Pathway

AMPK acts as a central energy sensor in the cell.[1] When the cellular AMP:ATP ratio rises, indicating low energy status, AMPK is activated. Activated AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic, ATP-consuming processes.[2] A key mechanism by which AMPK stimulates FAO is through the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC).[3][4] ACC is the enzyme responsible for converting acetyl-CoA to malonyl-CoA. Malonyl-CoA is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for oxidation.[5] By inhibiting ACC, AMPK reduces malonyl-CoA levels, thereby relieving the inhibition on CPT1 and promoting fatty acid uptake into the mitochondria and subsequent oxidation.[3][4]

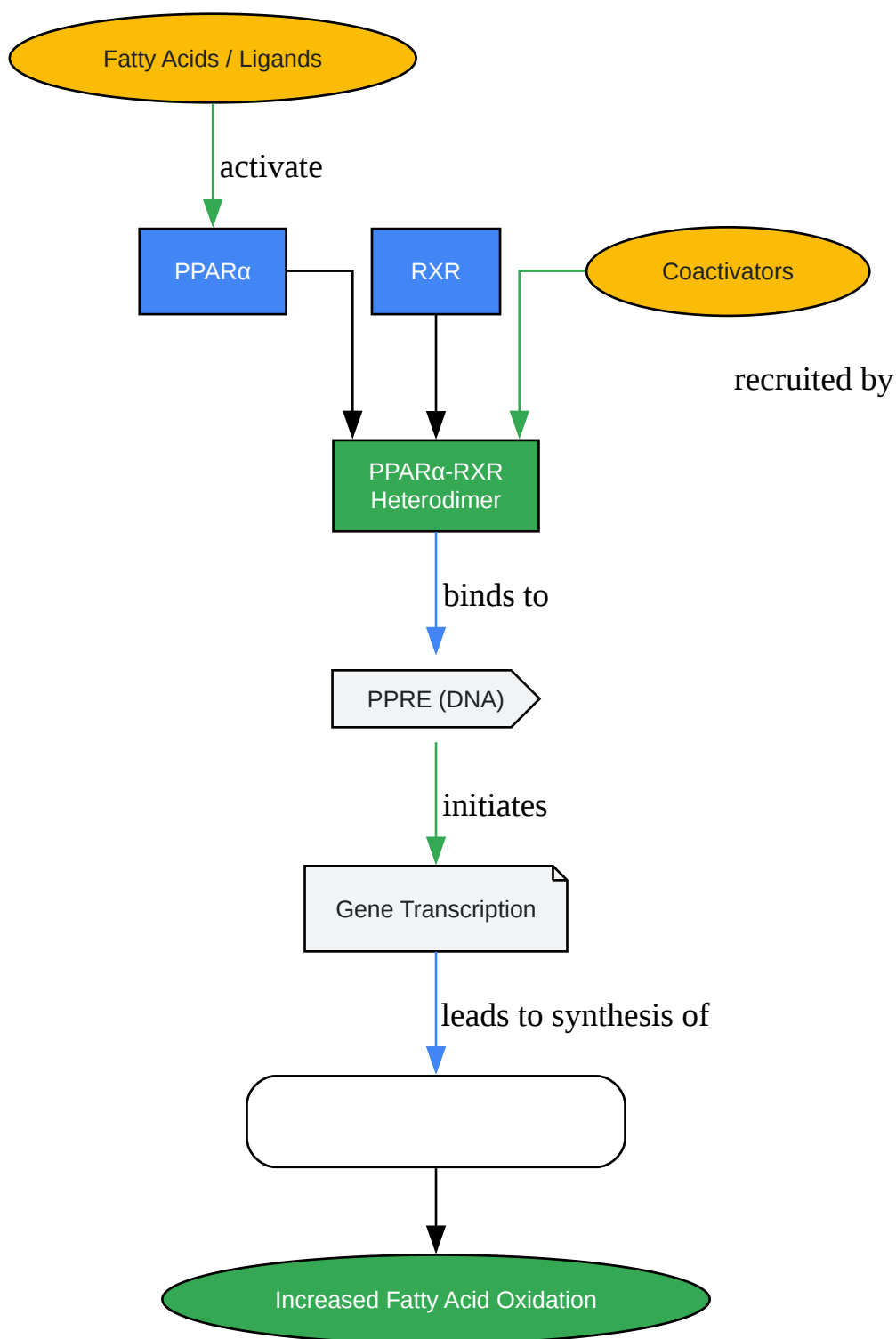


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AMPK signaling pathway regulating fatty acid oxidation.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as transcription factors to regulate genes involved in lipid and glucose metabolism.^[6] The PPAR family consists of three isoforms: PPAR α , PPAR β/δ , and PPAR γ . PPAR α is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.^[7] When activated by ligands, which are typically fatty acids or their derivatives, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR).^[8] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.^[9] This binding event recruits coactivator proteins and initiates the transcription of genes encoding enzymes and transporters essential for fatty acid uptake, intracellular transport, and mitochondrial β -oxidation, including CPT1, Acyl-CoA Synthetase (ACS), and various Acyl-CoA Dehydrogenases.^{[7][8]}



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PPARα signaling pathway regulating fatty acid oxidation.

Experimental Protocols

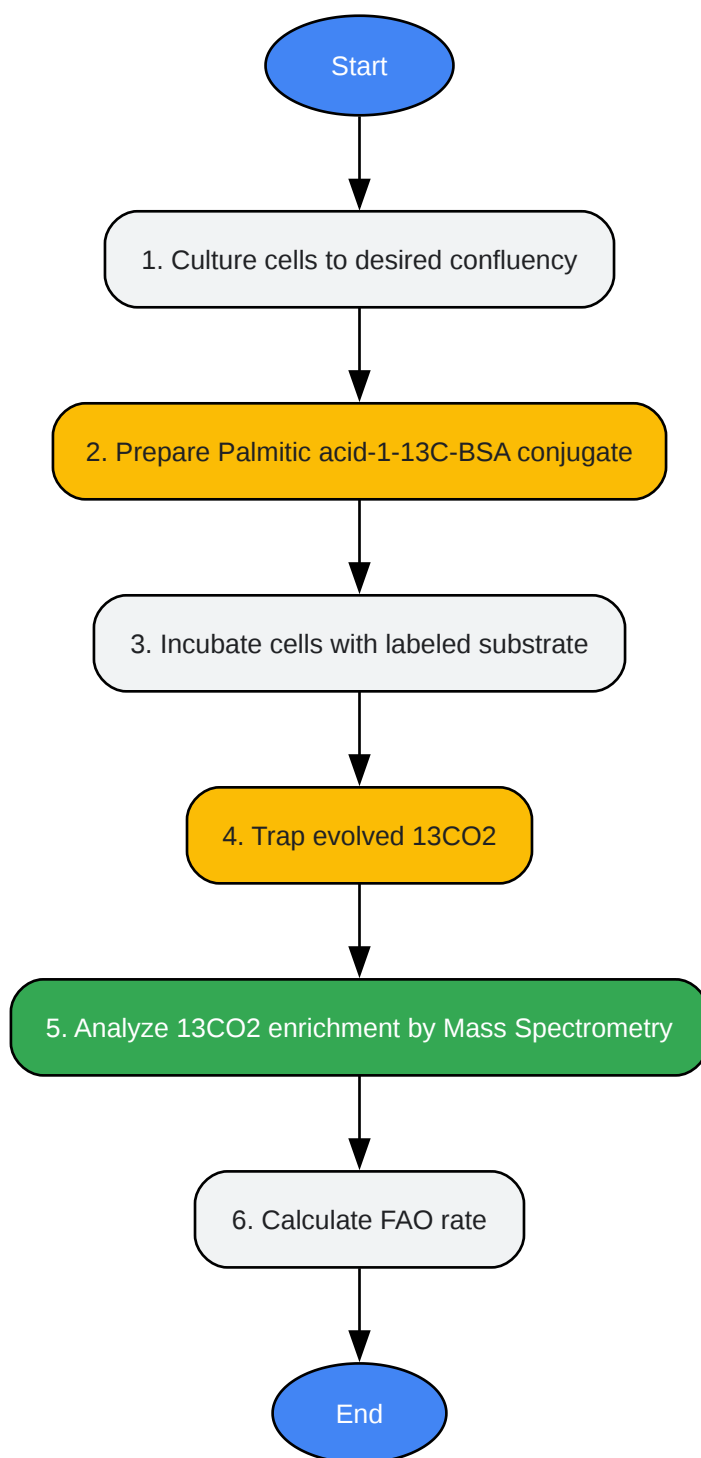
In Vitro Fatty Acid Oxidation Assay in Cultured Cells

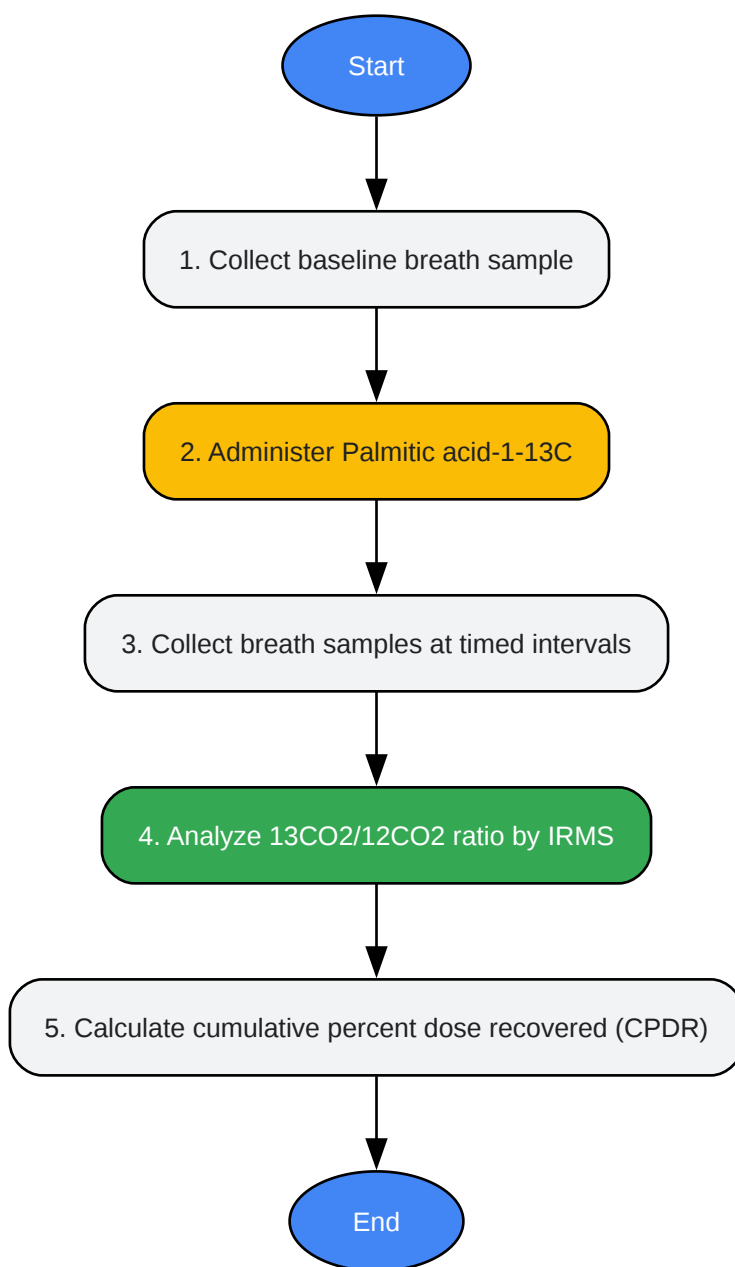
This protocol describes the measurement of FAO in adherent cell cultures using **Palmitic acid-1-13C**.

Materials:

- Cultured cells of interest (e.g., hepatocytes, myotubes, adipocytes)
- Cell culture medium (e.g., DMEM)
- **Palmitic acid-1-13C**
- Fatty acid-free Bovine Serum Albumin (BSA)
- L-carnitine
- Sealed incubation flasks or plates with a mechanism to trap CO₂
- Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) for ¹³CO₂ analysis

Experimental Workflow:





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